Stereochemical Potency Differential: Dexetimide vs. Levetimide in Functional Muscarinic Antagonism
In functional assays using isolated guinea-pig atrial tissue, the antagonistic potency of the active (+)-enantiomer (dexetimide) was quantified as over 6,000 times higher than that of the inactive (−)-enantiomer (levetimide), with pA₂ values of 9.82 and 6.0, respectively . This functional difference aligns with stereoselective binding data from rat cochlea homogenates, where dexetimide displaced ³H-1-QNB with a Ki of 4 × 10⁻¹⁰ M, whereas levetimide required a 16,250-fold higher concentration (Ki = 6.5 × 10⁻⁶ M) to achieve equivalent displacement [1].
| Evidence Dimension | Muscarinic receptor antagonist potency (pA₂) and binding affinity (Ki) |
|---|---|
| Target Compound Data | Dexetimide pA₂ = 9.82; Dexetimide Ki = 4 × 10⁻¹⁰ M |
| Comparator Or Baseline | Levetimide pA₂ = 6.0; Levetimide Ki = 6.5 × 10⁻⁶ M |
| Quantified Difference | 6,000-fold (pA₂); 16,250-fold (Ki) |
| Conditions | Guinea-pig isolated atrial tissue (functional antagonism); Rat cochlea homogenate ³H-1-QNB displacement assay |
Why This Matters
For procurement, this stereochemical potency differential mandates that researchers using racemic benzetimide must account for 50% inactive material and a 6,000-fold activity range, whereas procurement of the isolated dexetimide enantiomer ensures defined high potency.
- [1] Cholinergic muscarinic receptors in rat cochlea. Brain Res. 1988;474(1). View Source
